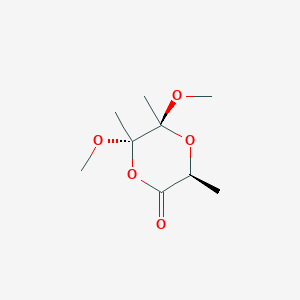
(3S,5S,6S)-5,6-Dimethoxy-3,5,6-trimethyl-1,4-dioxan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S,5S,6S)-5,6-Dimethoxy-3,5,6-trimethyl-1,4-dioxan-2-one is a chiral organic compound with a unique structure characterized by a 1,4-dioxane ring substituted with methoxy and methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3S,5S,6S)-5,6-Dimethoxy-3,5,6-trimethyl-1,4-dioxan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a diol with an acetal or ketal in the presence of an acid catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where reagents like sodium hydride or lithium aluminum hydride are used to replace the methoxy groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.
Reduction: Hydrogen gas with palladium on carbon catalyst at room temperature.
Substitution: Sodium hydride in anhydrous tetrahydrofuran at reflux temperature.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(3S,5S,6S)-5,6-Dimethoxy-3,5,6-trimethyl-1,4-dioxan-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of (3S,5S,6S)-5,6-Dimethoxy-3,5,6-trimethyl-1,4-dioxan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
- (3S,5S,6S)-5,6-Dimethoxy-5,6-dimethyl-1,4-dioxane-2,3-dicarboxylic dimethyl ester .
- (3S,5S,6S)-1,7-Dioxaspiro[5.5]undecane-3,5-diyl diacetate .
Uniqueness: (3S,5S,6S)-5,6-Dimethoxy-3,5,6-trimethyl-1,4-dioxan-2-one is unique due to its specific substitution pattern on the 1,4-dioxane ring, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
835640-79-4 |
|---|---|
Molekularformel |
C9H16O5 |
Molekulargewicht |
204.22 g/mol |
IUPAC-Name |
(3S,5S,6S)-5,6-dimethoxy-3,5,6-trimethyl-1,4-dioxan-2-one |
InChI |
InChI=1S/C9H16O5/c1-6-7(10)14-9(3,12-5)8(2,11-4)13-6/h6H,1-5H3/t6-,8-,9-/m0/s1 |
InChI-Schlüssel |
FTBALZPQHIJSCO-XVYDVKMFSA-N |
Isomerische SMILES |
C[C@H]1C(=O)O[C@]([C@@](O1)(C)OC)(C)OC |
Kanonische SMILES |
CC1C(=O)OC(C(O1)(C)OC)(C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


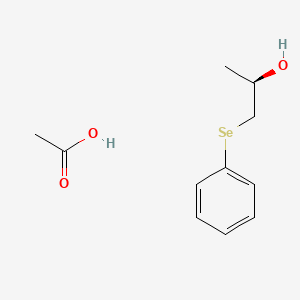

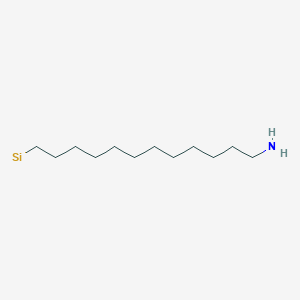
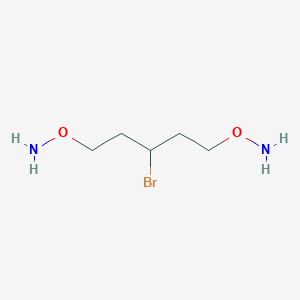
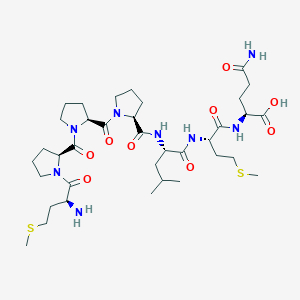

![2-[2-(Dimethylamino)-5-nitro-1H-benzimidazol-1-yl]ethan-1-ol](/img/structure/B14200741.png)

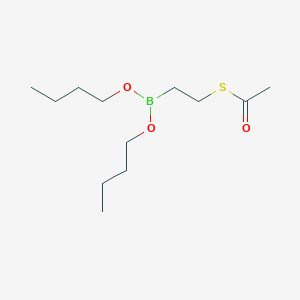


![N-[2-(3-Hydroxy-3-methylbut-1-yn-1-yl)thiophen-3-yl]acetamide](/img/structure/B14200787.png)


